N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. This compound features a unique combination of an isoxazole ring and a pyrrolidine structure, which contributes to its potential biological activity. Its molecular formula is and it has a molecular weight of approximately 304.74 g/mol.
Source: The compound can be synthesized from various starting materials, including isoxazole derivatives and carboxylic acids, which are commonly available in chemical supply catalogs such as Sigma-Aldrich and Manchester Organics .
Classification: N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide is classified as an organic compound with potential pharmacological applications. Its structure suggests it may interact with biological targets, making it a candidate for further research in medicinal chemistry.
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves multi-step reactions:
These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.
The molecular structure of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide can be represented using various structural formulas:
CC(=O)N(Cc1noc(c1)C(c2ccccc2Cl)=O)C(=O)NInChI=1S/C15H15ClN2O3/c16-12-6-10(7-13(19)20)14(18)17(12)11-8-4-2-1-3-5-9(11)15(21)22/h1-10H,19H2,(H,18,20)(H,21,22)This structure indicates the presence of multiple functional groups that contribute to its chemical properties.
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions typical for amides and isoxazoles:
These reactions are significant for modifying the compound to enhance its biological activity or to explore structure–activity relationships.
Further studies are necessary to elucidate its precise mechanism of action through biochemical assays and molecular docking studies.
The physical and chemical properties of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 304.74 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
| LogP (Partition Coefficient) | Estimated around 1.881 |
These properties suggest that the compound may have moderate lipophilicity, which could influence its bioavailability.
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide has potential applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1